A Technical Guide to cis-9-Octadecene: Molecular Dynamics, Physicochemical Properties, and Applications in Nanomedicine
A Technical Guide to cis-9-Octadecene: Molecular Dynamics, Physicochemical Properties, and Applications in Nanomedicine
Executive Summary
cis-9-Octadecene (also known as (Z)-9-octadecene) is an 18-carbon unsaturated alkene characterized by a single double bond at the 9th position in the cis configuration. As application scientists, we do not merely select hydrocarbons based on molecular weight; we engineer formulations based on the thermodynamic consequences of their molecular geometry. This whitepaper explores how the stereochemistry of cis-9-octadecene dictates its physical state, thermal transitions, and chemical reactivity, ultimately making it a foundational building block in modern drug delivery systems, such as Lipid Nanoparticles (LNPs).
Molecular Architecture and Isomeric Causality
The fundamental difference between cis-9-octadecene and its trans (E) counterpart lies in spatial orientation. The cis (Z) double bond introduces a rigid ~30° kink in the aliphatic chain[1].
The Causality of the Kink: In a crystalline lattice or a lipid bilayer, saturated or trans-unsaturated chains align linearly, maximizing London dispersion forces and allowing for tight packing. The cis-kink acts as a steric disruptor, preventing adjacent hydrocarbon chains from achieving this dense packing. Thermodynamically, this disruption significantly lowers the phase transition temperature ( Tm ). Consequently, cis-9-octadecene remains a liquid at room temperature ( Tm ≈ 0–2 °C)[2], whereas the trans isomer, which packs more efficiently, melts at a higher temperature (9–13 °C) [3]. In the context of drug development, this engineered fluidity is the exact mechanism that allows liposomes and LNPs to fuse with cellular membranes rather than remaining inert, solid-phase spheres.
Core Physical and Chemical Properties
To facilitate rapid formulation decisions, the quantitative physicochemical properties of the cis and trans isomers are summarized below.
| Property | cis-9-Octadecene | trans-9-Octadecene |
| IUPAC Name | (Z)-octadec-9-ene | (E)-octadec-9-ene |
| CAS Number | 1779-13-1 | 7206-25-9 |
| Molecular Formula | C 18 H 36 | C 18 H 36 |
| Molecular Weight | 252.48 g/mol | 252.48 g/mol |
| Melting Point | 0 °C to 2 °C | 9 °C to 13 °C |
| Boiling Point | 322.2 °C | 310.0 °C |
| Density (at 25 °C) | 0.79 g/cm³ | 0.79 g/cm³ |
| LogP (Octanol/Water) | ~9.0 | ~9.0 |
Data aggregated from [4] and Benchchem[1].
Applications in Advanced Drug Delivery
cis-9-Octadecene derivatives—such as oleyl alcohol, oleyl mercaptan, and oleyl-based zwitterionic lipids—are heavily utilized in non-viral gene delivery vectors[5]. Zwitterionic lipids utilizing oleyl chains are frequently patented for their superior nucleic acid encapsulation properties [6].
Mechanistic Insight: When an LNP is endocytosed, it is trapped in an endosome where the pH rapidly drops. This acidic environment protonates the LNP's ionizable lipids. The steric strain provided by the cis-9-octadecene tails drives a structural transition from a stable lamellar bilayer ( Lα ) to a highly disruptive inverted hexagonal ( HII ) phase. This phase change physically fuses the LNP membrane with the endosomal membrane, releasing the therapeutic RNA cargo into the cytosol. Without the cis-double bond, the lipid tails would remain in a rigid lamellar phase, trapping the drug inside the endosome and rendering the therapy useless.
Mandatory Visualization: LNP Endosomal Escape Pathway
Fig 1. Logical workflow of cis-9-octadecene-driven LNP endosomal escape and cargo release.
Experimental Protocol: Self-Validating LNP Formulation
To ensure scientific integrity, every formulation protocol must act as a self-validating system. The following methodology describes the synthesis of cis-9-octadecene-derived LNPs, followed by a mandatory Differential Scanning Calorimetry (DSC) validation step to prove the formulation possesses the required thermodynamic properties.
Phase 1: Microfluidic Mixing & Nanoprecipitation
Causality of choice: We use a citrate buffer at pH 4.0 because the acidic environment ensures the protonation of the ionizable lipid's amine headgroup, facilitating electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid cargo.
-
Lipid Preparation: Dissolve the cis-9-octadecene-based ionizable lipid, cholesterol, DSPC, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5.
-
Aqueous Preparation: Dissolve the nucleic acid cargo in 10 mM citrate buffer (pH 4.0).
-
Mixing: Using a microfluidic mixer, inject the aqueous and ethanol streams at a flow ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min. The rapid polarity shift forces the hydrophobic cis-9-octadecene tails to collapse inward, encapsulating the cargo.
-
Dialysis: Dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours. Causality: This neutralizes the surface charge, trapping the cis-9-octadecene tails in a metastable lamellar state until cellular uptake occurs.
Phase 2: Self-Validation via DLS and DSC
If the LNP does not exhibit the correct thermal phase transition, the cis-lipid was either degraded (e.g., via oxidation of the double bond) or improperly formulated.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A successful cis-9-octadecene LNP must exhibit a monodisperse population (PDI < 0.2) with a size of 80–100 nm.
-
Differential Scanning Calorimetry (DSC): Subject the LNP suspension to a temperature sweep from 10 °C to 90 °C.
-
Validation Checkpoint: The presence of a distinct endothermic peak between 50–65 °C validates the transition from the lamellar phase to the fusogenic HII phase. If this peak is absent, the formulation lacks the thermodynamic capacity for endosomal escape and the batch must be rejected.
-
References
-
PubChem , "(9Z)-9-Octadecene | C18H36 | CID 5352245", National Center for Biotechnology Information. URL:[Link]
-
NIST Chemistry WebBook , "9-Octadecene, (E)-", National Institute of Standards and Technology. URL:[Link]
-
University of Saskatchewan (HARVEST) , "NON-VIRAL GENE DELIVERY WITH pH-SENSITIVE GEMINI NANOPARTICLES", M. Wettig et al. URL:[Link]
- Google Patents, "Zwitterionic lipids", US Patent US8956646B2.
Sources
- 1. 9-Octadecene | 5557-31-3 | Benchchem [benchchem.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. 9-Octadecene, (E)- [webbook.nist.gov]
- 4. (9Z)-9-Octadecene | C18H36 | CID 5352245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. US8956646B2 - Zwitterionic lipids - Google Patents [patents.google.com]
